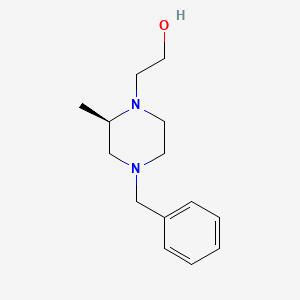
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin typically involves the reaction of 4-benzylpiperazine with an appropriate alkylating agent. One common method is the alkylation of 4-benzylpiperazine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of various reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-benzylpiperazine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-methylpiperazine: Lacks the benzyl group, resulting in different biological activities.
N-benzylpiperazine: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2O/c1-13-11-15(7-8-16(13)9-10-17)12-14-5-3-2-4-6-14/h2-6,13,17H,7-12H2,1H3/t13-/m1/s1 |
Clave InChI |
BSXKSUBUBVVTHB-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1CCO)CC2=CC=CC=C2 |
SMILES canónico |
CC1CN(CCN1CCO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















